![molecular formula C16H20N4O3S B2571683 7-环戊基-1,3-二甲基-5-(2-氧代丙基硫烷基)嘧啶并[4,5-d]嘧啶-2,4-二酮 CAS No. 872621-06-2](/img/structure/B2571683.png)
7-环戊基-1,3-二甲基-5-(2-氧代丙基硫烷基)嘧啶并[4,5-d]嘧啶-2,4-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives has been developed . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . In the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .Molecular Structure Analysis
The molecular structure of “7-Cyclopentyl-1,3-dimethyl-5-(2-oxopropylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione” is characterized by a molecular formula of C16H20N4O3S.Chemical Reactions Analysis
The reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base affords pyrimidino[4,5-d][1,3]oxazines .科学研究应用
化学合成和结构研究
对类似嘧啶衍生物的研究表明了它们在化学合成和结构解析领域的显著性。例如,已探索了缩合嘧啶的区域选择性胺化,展示了嘧啶结构在化学反应中的多功能性及其生成具有不同官能团的不同衍生物的潜力 (Gulevskaya 等人,1994)。此过程强调了嘧啶化合物的化学反应性和改性潜力,表明 7-环戊基-1,3-二甲基-5-(2-氧代丙基硫烷基)嘧啶并[4,5-d]嘧啶-2,4-二酮也可能适用于各种应用中的多种化学改性。
生物和抗肿瘤活性
对嘧啶衍生物的研究也扩展到了生物活性的领域,特别是关于抗肿瘤特性。例如,已经合成并评估了 5,7-二甲基-恶唑并[5,4-d]嘧啶-4,6(5H,7H)-二酮衍生物对 FGFR1 的抑制能力,对各种癌细胞系显示出显着的细胞毒性 (Ye 等人,2015)。这突出了嘧啶基化合物在开发新的抗癌剂中的潜力,表明对 7-环戊基-1,3-二甲基-5-(2-氧代丙基硫烷基)嘧啶并[4,5-d]嘧啶-2,4-二酮的研究可能发现新的治疗应用。
光物理性质和传感应用
此外,嘧啶-邻苯二甲酰亚胺衍生物的设计和合成揭示了它们在 pH 传感中的应用,展示了嘧啶衍生物在开发新型传感器中的实用性 (Yan 等人,2017)。这些发现表明了在传感和检测技术中利用 7-环戊基-1,3-二甲基-5-(2-氧代丙基硫烷基)嘧啶并[4,5-d]嘧啶-2,4-二酮制造先进材料的潜力。
作用机制
Mode of Action
The biological activities of pyrimido[4,5-d]pyrimidines are generally attributed to their ability to interact with various enzymes and receptors in the body .
Biochemical Pathways
Pyrimido[4,5-d]pyrimidines can affect a variety of biochemical pathways depending on their specific biological targets .
Result of Action
The effects would be expected to depend on the compound’s specific biological targets and mode of action .
生化分析
Biochemical Properties
7-Cyclopentyl-1,3-dimethyl-5-(2-oxopropylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound binds to the active site of CDKs, inhibiting their activity and thus affecting cell cycle progression. Additionally, it interacts with adenosine receptors, particularly the A1 receptor, where it acts as an antagonist, thereby influencing various signaling pathways .
Cellular Effects
The effects of 7-Cyclopentyl-1,3-dimethyl-5-(2-oxopropylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with CDKs leads to cell cycle arrest, which can be beneficial in cancer treatment by preventing the proliferation of cancer cells. Moreover, its antagonistic action on adenosine receptors affects neurotransmission and can modulate inflammatory responses .
Molecular Mechanism
At the molecular level, 7-Cyclopentyl-1,3-dimethyl-5-(2-oxopropylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of CDKs, inhibiting their kinase activity, which is essential for the phosphorylation of target proteins involved in cell cycle progression. Additionally, its binding to adenosine receptors inhibits the receptor’s activity, thereby modulating downstream signaling pathways. These interactions lead to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Cyclopentyl-1,3-dimethyl-5-(2-oxopropylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperature or pH variations. Long-term studies have shown that prolonged exposure to the compound can lead to sustained cell cycle arrest and apoptosis in cancer cells, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of 7-Cyclopentyl-1,3-dimethyl-5-(2-oxopropylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione vary with different dosages in animal models. At low doses, the compound effectively inhibits CDK activity and induces cell cycle arrest without significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of dosage optimization for therapeutic applications .
Metabolic Pathways
7-Cyclopentyl-1,3-dimethyl-5-(2-oxopropylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can then be further processed and excreted from the body. The compound’s interaction with metabolic enzymes can also affect metabolic flux and alter the levels of certain metabolites .
Transport and Distribution
Within cells and tissues, 7-Cyclopentyl-1,3-dimethyl-5-(2-oxopropylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione is transported and distributed through various mechanisms. It can be transported across cell membranes by specific transporters and can bind to plasma proteins, which facilitates its distribution throughout the body. The compound’s localization within specific tissues can influence its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 7-Cyclopentyl-1,3-dimethyl-5-(2-oxopropylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione is crucial for its activity. It has been observed to localize primarily in the cytoplasm, where it interacts with CDKs and other cytoplasmic proteins. Additionally, it can be transported into the nucleus, where it can influence gene expression by interacting with nuclear receptors and transcription factors. The compound’s localization is directed by specific targeting signals and post-translational modifications .
属性
IUPAC Name |
7-cyclopentyl-1,3-dimethyl-5-(2-oxopropylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-9(21)8-24-14-11-13(19(2)16(23)20(3)15(11)22)17-12(18-14)10-6-4-5-7-10/h10H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJMBZWSJZMDPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

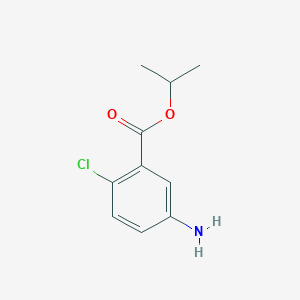
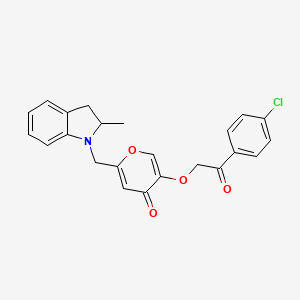
![1-[4-Nitro-2-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B2571605.png)

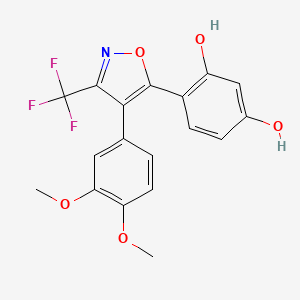

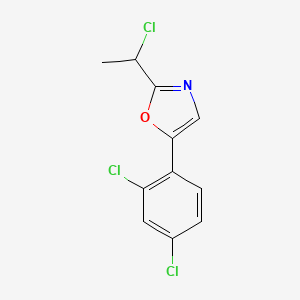
![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetohydrazide](/img/structure/B2571612.png)
![4-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B2571613.png)
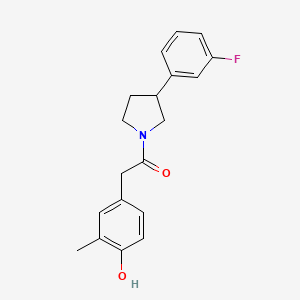



![3,7,9-trimethyl-1-(2-(4-phenylpiperazin-1-yl)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2571623.png)